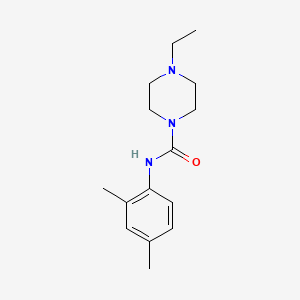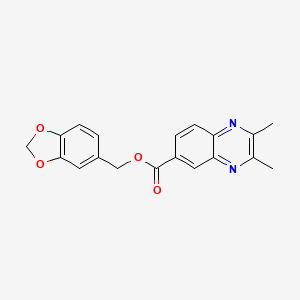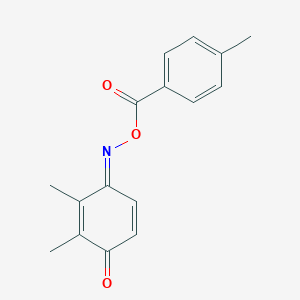
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide, also known as DMPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPE is a piperazinecarboxamide derivative that has been synthesized through several methods and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the activity of the receptor and increases the release of neurotransmitters such as acetylcholine and glutamate. This compound has also been shown to enhance the activity of the N-methyl-D-aspartate receptor, which regulates glutamate neurotransmission and is involved in the regulation of synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including enhancing cognitive function and memory formation, regulating glutamate neurotransmission, and improving synaptic plasticity. This compound has also been shown to have potential applications in the treatment of schizophrenia, as it enhances the activity of the N-methyl-D-aspartate receptor, which is involved in the regulation of glutamate neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide in lab experiments is its ability to enhance cognitive function and memory formation, which can be useful in studying the mechanisms of learning and memory. This compound also has potential applications in the treatment of schizophrenia, which can be useful in studying the underlying mechanisms of the disorder. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the reliability of the results.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide, including its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound can also be studied for its potential applications in drug development, as it has shown promising results in enhancing the activity of various receptors involved in neurotransmission. Further research can also be conducted to study the long-term effects of this compound and its potential toxicity.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide can be synthesized through several methods, including the reaction of 1-(2,4-dimethylphenyl)piperazine with ethyl chloroformate, followed by the addition of ammonia. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the addition of piperazine. These methods result in the formation of this compound, which can then be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-4-ethyl-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. This compound has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to enhance the activity of the N-methyl-D-aspartate receptor, which is involved in the regulation of glutamate neurotransmission.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-4-17-7-9-18(10-8-17)15(19)16-14-6-5-12(2)11-13(14)3/h5-6,11H,4,7-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFACQKKJJETKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1H-imidazol-1-yl)benzyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5289144.png)

![1-{1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5289153.png)
![3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5289166.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5289179.png)
![N-methyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]methanamine dihydrochloride](/img/structure/B5289182.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5289187.png)
![3-(allylthio)-6-(5-bromo-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289202.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5289217.png)
![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5289234.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5289241.png)

